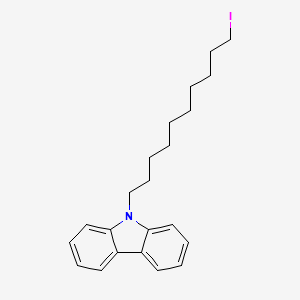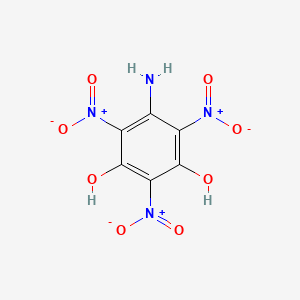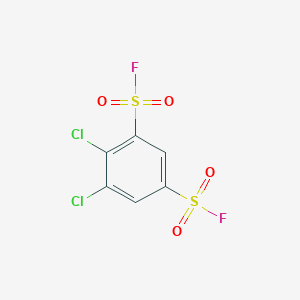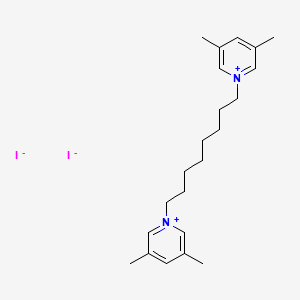
1,1'-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide is a quaternary ammonium compound that features two pyridinium rings connected by an octane chain
Vorbereitungsmethoden
The synthesis of 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide typically involves the reaction of 3,5-dimethylpyridine with 1,8-dibromooctane in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include refluxing in an appropriate solvent such as acetonitrile or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium rings to pyridine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide include other quaternary ammonium compounds like benzalkonium chloride and cetylpyridinium chloride. Compared to these compounds, 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide has a longer alkyl chain, which may enhance its membrane-disrupting properties and increase its efficacy in certain applications.
Conclusion
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it a valuable subject for ongoing research and development.
Eigenschaften
CAS-Nummer |
130099-96-6 |
|---|---|
Molekularformel |
C22H34I2N2 |
Molekulargewicht |
580.3 g/mol |
IUPAC-Name |
1-[8-(3,5-dimethylpyridin-1-ium-1-yl)octyl]-3,5-dimethylpyridin-1-ium;diiodide |
InChI |
InChI=1S/C22H34N2.2HI/c1-19-13-20(2)16-23(15-19)11-9-7-5-6-8-10-12-24-17-21(3)14-22(4)18-24;;/h13-18H,5-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
UAZLFUQCRMSLAG-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C[N+](=C1)CCCCCCCC[N+]2=CC(=CC(=C2)C)C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


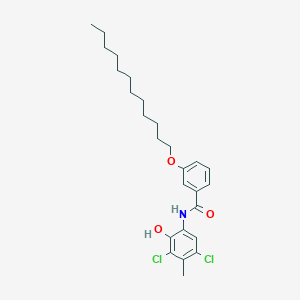
![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)
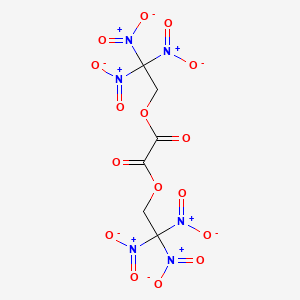
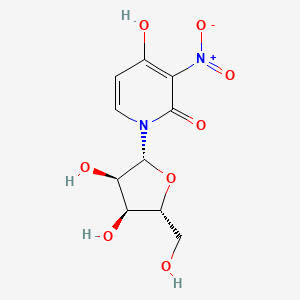
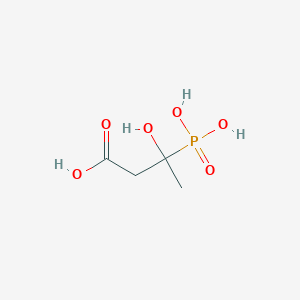

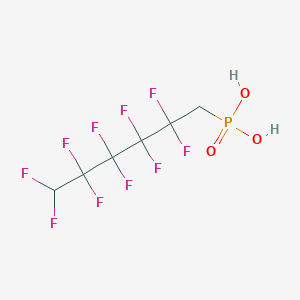
![1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde](/img/structure/B14287803.png)
![2-Benzyl-2-azaspiro[4.5]decan-3-one](/img/structure/B14287805.png)

